molecular formula C17H16Cl2N2O B2479916 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 876901-21-2

1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No.: B2479916
CAS No.: 876901-21-2
M. Wt: 335.23
InChI Key: ORTDLMLFJLPOFV-UHFFFAOYSA-N
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Description

1-(1-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring system substituted with a 2,4-dichlorobenzyl group and a propanol moiety.

Preparation Methods

The synthesis of 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the condensation reaction of 2,4-dichlorobenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with propanal under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation and cyclization processes .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

1-(1-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .

Scientific Research Applications

1-(1-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antibacterial and antifungal properties due to the presence of the imidazole ring, which is known to interact with microbial enzymes and proteins.

    Medicine: Investigated for its potential use as an antifungal agent, similar to other imidazole derivatives like miconazole and econazole. It may also have applications in the treatment of parasitic infections.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with biological targets, primarily enzymes and proteins. The imidazole ring can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to the death of microbial cells or the suppression of their growth. The compound’s ability to form chelate complexes with metal ions also plays a role in its biological activity, as it can interfere with metal-dependent enzymes and proteins .

Comparison with Similar Compounds

1-(1-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can be compared to other imidazole derivatives such as:

    Miconazole: An antifungal agent used to treat skin infections. It has a similar imidazole ring but different substituents, leading to variations in its spectrum of activity and potency.

    Econazole: Another antifungal agent with a broader spectrum of activity compared to miconazole. It also contains an imidazole ring but with different substituents.

    Clotrimazole: Used to treat fungal infections, it shares the imidazole core but has distinct substituents that affect its pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-2-16(22)17-20-14-5-3-4-6-15(14)21(17)10-11-7-8-12(18)9-13(11)19/h3-9,16,22H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTDLMLFJLPOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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